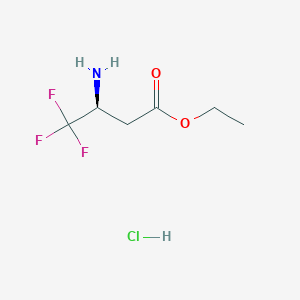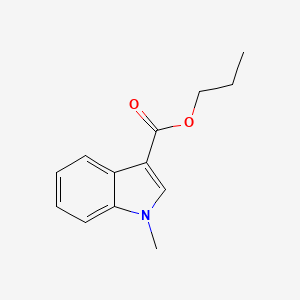![molecular formula C17H18O5 B6343331 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester CAS No. 1029773-14-5](/img/structure/B6343331.png)
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C16H16O5 . Its molecular weight is 288.29524 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H16O5) and molecular weight (288.29524) . Other specific properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Occurrence and Environmental Fate
Parabens, including compounds structurally related to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester, are widely used as preservatives in numerous consumer products. Their environmental presence, especially in aquatic systems, is a concern due to their ubiquitous nature and potential endocrine-disrupting effects. Despite being biodegradable, their continuous introduction into the environment from various sources leads to their persistent occurrence in surface waters and sediments. The environmental fate of these compounds, including their interactions with chlorine leading to the formation of chlorinated by-products, is an area of active research (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Advanced Oxidation Processes for Degradation
The degradation of persistent organic pollutants, including compounds related to this compound, through advanced oxidation processes (AOPs) is a critical area of research. These processes lead to the formation of various by-products, and understanding their kinetics, mechanisms, and potential biotoxicity is essential for environmental safety. The use of AOPs for treating contaminants like acetaminophen, which shares some structural similarities with the compound , provides insights into potential degradation pathways and the environmental impact of the resulting by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022)[https://consensus.app/papers/review-degradation-acetaminophen-advanced-oxidation-qutob/82befff5b7635d60b20dca4ff1192785/?utm_source=chatgpt].
Antioxidant Activities and Health Implications
Hydroxycinnamic acids and their derivatives, structurally related to the compound of interest, exhibit significant antioxidant activities. These compounds are abundant in various food groups and contribute to health benefits through their ability to scavenge free radicals and act as chain-breaking antioxidants. The study of these compounds, including their in vitro and in vivo antioxidant activities, provides valuable insights into their potential health benefits and mechanisms of action (Shahidi & Chandrasekara, 2010)[https://consensus.app/papers/hydroxycinnamates-vitro-activities-shahidi/16c6e1b339b1517c88e1a10af62815fa/?utm_source=chatgpt].
Polyhydroxyalkanoates: Biodegradable Polymers
Research on polyhydroxyalkanoates (PHAs), biodegradable microbial polymers, has implications for the development of sustainable materials. PHAs are synthesized from various hydroxyalkanoic acids through bacterial processes, offering an environmentally friendly alternative to traditional plastics. The study of PHAs encompasses their biosynthesis, material properties, and potential applications, highlighting the importance of biodegradable polymers in addressing environmental concerns (Amara, 2010)[https://consensus.app/papers/polyhydroyalkanoates-basic-research-molecular-biology-amara/0fec1911b6675389a2deca3cff5be28a/?utm_source=chatgpt].
特性
IUPAC Name |
ethyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-22-17(21)16-12(9-14(19)10-15(16)20)6-3-11-4-7-13(18)8-5-11/h4-5,7-10,18-20H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADJWWDZIVNKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)